DEP serves as a valuable precursor for the synthesis of various organic compounds, including:
Research has explored DEP's potential for developing therapeutic agents. Studies have investigated its properties as:
DEP's properties are being explored for potential applications in material science, such as:
Some scientific research has focused on understanding DEP's biological effects, including:
Diethyl 1-phenylethylphosphonate is characterized by the molecular formula C₁₂H₁₉O₃P and has a molecular weight of approximately 234.25 g/mol. The compound features a phosphonate group attached to a phenylethyl moiety, making it a member of the class of phosphonates. It is typically represented by the following structural formula:
textO ||C2H5-O-P(=O)(O-C2H5) | C6H5-CH(CH3)
The compound is known for its stability and reactivity, making it useful in various synthetic applications .
Research indicates that diethyl 1-phenylethylphosphonate exhibits various biological activities. It has been studied for its potential as an inhibitor of certain enzymes and as a precursor in the synthesis of biologically active compounds. The compound's ability to form hydrogen bonds may contribute to its interactions with biological molecules .
Several methods exist for synthesizing diethyl 1-phenylethylphosphonate:
Diethyl 1-phenylethylphosphonate finds applications in several areas:
Interaction studies involving diethyl 1-phenylethylphosphonate have focused on its reactivity with biological targets. These studies often assess how the compound interacts with enzymes or receptors, providing insights into its potential therapeutic uses. Such interactions may involve binding affinities and inhibition kinetics, which are crucial for understanding its biological implications .
Diethyl 1-phenylethylphosphonate shares structural similarities with other phosphonate compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diethyl 1-phenylethylphosphonate | C₁₂H₁₉O₃P | Contains a phenylethyl moiety; stable phosphonate |
Diethyl methylphosphonate | C₇H₁₅O₃P | Lacks aromatic ring; simpler structure |
Diethyl (2-cyanoethyl)phosphonate | C₉H₁₃N O₃P | Contains cyano group; different reactivity |
Diethyl (2-oxo-2-phenylethyl)phosphonate | C₁₂H₁₉O₄P | Contains an oxo group; higher oxidation state |
Diethyl 1-phenylethylphosphonate's unique combination of a phenylethyl group and phosphonate functionality distinguishes it from these similar compounds, potentially offering different reactivity patterns and biological activities.
The synthesis of diethyl 1-phenylethylphosphonate has been extensively studied using various approaches that can be categorized into classical phosphorylation routes and modern catalytic methods. Each methodology offers distinct advantages and limitations in terms of reaction conditions, substrate scope, and product yields.
The classical approaches to synthesizing diethyl 1-phenylethylphosphonate primarily rely on established organophosphorus chemistry reactions that have been developed and refined over the past century.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction represents the most fundamental approach for carbon-phosphorus bond formation in organophosphonate synthesis [1] [2]. This reaction, originally discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, involves the reaction of trialkyl phosphites with alkyl halides to form phosphonate esters [3]. The mechanism proceeds through nucleophilic attack of the phosphorus center on the alkyl halide, forming a phosphonium salt intermediate, followed by nucleophilic displacement by the halide anion to yield the phosphonate product [4].
For diethyl 1-phenylethylphosphonate synthesis, triethyl phosphite reacts with 1-phenylethyl halides under thermal conditions typically ranging from 150-200°C [5]. The reaction yields are generally in the range of 70-90%, making it a reliable method for large-scale synthesis [2]. However, the method is limited to primary alkyl halides and requires elevated temperatures, which may limit functional group tolerance [5].
Direct Alkylation Methods
Alternative classical approaches involve the direct alkylation of diethyl phosphonate anions with suitable electrophiles [6]. The Michaelis-Becker reaction, a variant of the direct alkylation approach, utilizes the nucleophilic character of phosphonate carbanions generated by treatment with strong bases [6]. This method provides diethyl 1-phenylethylphosphonate through reaction of sodium diethyl phosphonate with 1-phenylethyl halides under ambient conditions.
The reaction conditions typically involve liquid ammonia or strong organic bases such as triethylamine in benzene solution [6]. Yields range from 65-80%, and the method offers advantages in terms of milder reaction temperatures compared to the Arbuzov reaction. However, the requirement for strong bases and anhydrous conditions can limit its practical application in certain synthetic contexts.
Contemporary synthetic methodologies have introduced catalytic systems that offer improved selectivity, functional group tolerance, and reaction efficiency under milder conditions.
Transition Metal-Catalyzed Cross-Coupling
Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for carbon-phosphorus bond formation [7]. Recent developments demonstrate that diethyl phenylphosphonates can be synthesized through nickel-catalyzed coupling of aryl tosylates with dialkyl phosphites under relatively mild conditions [7]. The reaction employs bis(1,5-cyclooctadiene)nickel(0) as the catalyst with 2-(di-tert-butylphosphaneyl)-4-methoxy-N,N-dimethylaniline as the ligand, and N-ethyl-N,N-diisopropylamine as the base in toluene at 110°C [7].
This methodology achieves yields of 85-95% and demonstrates excellent functional group tolerance [7]. The reaction proceeds through oxidative addition of the nickel catalyst to the aryl tosylate, followed by coordination and insertion of the phosphite, and final reductive elimination to form the carbon-phosphorus bond [8]. The use of tosylates as electrophiles expands the substrate scope beyond traditional alkyl halides.
Photoredox-Catalyzed Radical Phosphonylation
A significant advancement in phosphonate synthesis involves radical alternatives to traditional nucleophilic substitution reactions [5]. The development of 9-fluorenyl o-phenylene phosphite and benzhydryl o-phenylene phosphite as radical phosphonylation reagents has enabled room-temperature synthesis of diethyl alkylphosphonates under photoredox catalysis conditions [5].
This method utilizes visible light photoredox catalysis to generate phosphoranyl radicals, which undergo subsequent β-scission to form the desired phosphonate products [5]. The reaction demonstrates excellent functional group tolerance and is applicable to primary, secondary, and tertiary alkyl halides, representing a significant improvement over classical methods [5]. Yields typically range from 60-85%, with the major advantage being the mild reaction conditions and broad substrate scope.
Organocatalytic Approaches
Recent developments in organophosphorus catalysis have introduced metal-free approaches for phosphonate synthesis [9]. These methods utilize phosphine oxide catalysts and other organophosphorus compounds to facilitate carbon-phosphorus bond formation without requiring transition metal catalysts [10]. The redox-neutral nature of these catalytic systems offers environmental advantages and simplified purification procedures.
The purification and isolation of diethyl 1-phenylethylphosphonate require careful consideration of the compound's physical and chemical properties. The compound exhibits moderate volatility with a boiling point of 130°C at 0.6 mmHg, density of 1.082 g/mL at 25°C, and refractive index of 1.496 [11] [12].
Distillation Methods
Fractional distillation under reduced pressure represents the most commonly employed purification technique for diethyl 1-phenylethylphosphonate [13]. The relatively high boiling point of the compound necessitates the use of vacuum distillation to prevent thermal decomposition. Distillation at 0.6 mmHg pressure allows for collection of the pure product at 130°C [11] [12].
The distillation process typically achieves purities of 95-98% with recovery yields of 80-85% [13] [14]. Care must be taken to maintain anhydrous conditions and inert atmosphere to prevent hydrolysis of the phosphonate ester groups. The use of molecular sieves or other drying agents in the distillation apparatus helps ensure product stability.
Chromatographic Purification
Column chromatography on silica gel provides an alternative purification method, particularly useful for smaller scale preparations or when high purity is required [15] [14]. The typical eluent system employs hexane/ethyl acetate gradients, starting with petroleum ether and gradually increasing the ethyl acetate content to achieve optimal separation [15].
Flash chromatography using silica gel with petroleum ether/ethyl acetate (2:1 to 1:1) as eluent typically yields products with 98-99% purity [15] [14]. Recovery yields range from 75-85%, with the main advantage being the ability to remove closely related impurities that may co-distill with the desired product.
Crystallization and Precipitation Techniques
Although diethyl 1-phenylethylphosphonate is typically obtained as a liquid, precipitation techniques have been developed for related phosphonate compounds [16]. The method involves dissolution in minimal amounts of acetone followed by addition of n-pentane and cooling to 5°C to induce crystallization [16].
This technique has been successfully applied to related α-hydroxyphosphonates, achieving purities of 90-95% with recovery yields of 70-80% [16]. The main advantage of this approach is the elimination of additional purification steps, making it suitable for "one-pot" synthesis and isolation procedures.
Liquid-Liquid Extraction
Extraction methods utilizing organic/aqueous phase separation provide a rapid preliminary purification step [17]. The phosphonate product is typically extracted into organic solvents such as ethyl acetate or dichloromethane, while ionic impurities remain in the aqueous phase.
Sequential extraction with saturated brine solutions followed by drying over anhydrous sodium sulfate achieves purities of 85-90% with recovery yields of 85-90% [17] [18]. This method is particularly effective for removing residual catalysts and ionic byproducts from catalytic synthesis procedures.
Comprehensive spectroscopic characterization of diethyl 1-phenylethylphosphonate employs multiple analytical techniques to confirm structural identity and assess purity. The presence of phosphorus introduces unique spectroscopic features that facilitate both identification and quantification.
¹H Nuclear Magnetic Resonance Spectroscopy
The ¹H nuclear magnetic resonance spectrum of diethyl 1-phenylethylphosphonate exhibits characteristic patterns that facilitate structural identification [19]. The aromatic protons appear as a multiplet in the region 7.2-7.5 ppm, corresponding to the phenyl ring substitution pattern [19].
The methine proton (CH) bonded to phosphorus displays a distinctive doublet of quartets pattern at 3.5-4.0 ppm with ²J(P-H) coupling constants of 10-12 Hz [19]. This coupling pattern results from the interaction with both the phosphorus nucleus and the adjacent methyl group. The methyl group attached to the chiral carbon appears as a doublet at 1.4-1.6 ppm with ³J(P-H) coupling constants of 15-18 Hz [19].
The ethyl ester groups contribute characteristic signals with the OCH₂ protons appearing as complex multiplets at 4.0-4.2 ppm and the terminal methyl groups (OCH₂CH₃) as triplets at 1.2-1.3 ppm with ³J(H-H) coupling constants of approximately 7 Hz [19]. The integration patterns confirm the expected 2:3 ratio for the OCH₂:OCH₃ protons of each ethyl group.
¹³C Nuclear Magnetic Resonance Spectroscopy
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and phosphorus-carbon coupling interactions [20] [21]. The aromatic carbon signals appear in the region 125-140 ppm with various coupling patterns depending on their proximity to the phosphorus center [20].
The methine carbon directly bonded to phosphorus exhibits a characteristic doublet at 45-50 ppm with a large ¹J(P-C) coupling constant of 140-150 Hz [20]. This large coupling constant is diagnostic for direct carbon-phosphorus bonds and serves as a key structural identifier. The methyl carbon attached to the chiral center appears as a doublet at 18-22 ppm with ²J(P-C) coupling constants of 5-8 Hz [20].
The ethyl ester carbons display typical patterns with the OCH₂ carbons appearing as doublets at 62-65 ppm with ²J(P-C) coupling constants of 6-8 Hz, and the terminal methyl carbons (OCH₂CH₃) appearing as singlets at 15-17 ppm [20]. The phosphorus-carbon coupling in the ester groups provides information about the electronic environment around the phosphorus center.
³¹P Nuclear Magnetic Resonance Spectroscopy
Phosphorus-31 nuclear magnetic resonance spectroscopy provides the most direct information about the phosphorus environment in diethyl 1-phenylethylphosphonate [19] [22]. The compound typically exhibits a singlet at 24-26 ppm, which is characteristic for tricoordinate phosphorus in phosphonate esters [22].
The chemical shift position is influenced by the electronic properties of the substituents attached to phosphorus [21]. The phenylethyl group provides moderate electron donation, resulting in the observed chemical shift range. Comparison with related phosphonate compounds allows for structural confirmation and assessment of electronic effects.
The ³¹P nuclear magnetic resonance spectrum is particularly valuable for monitoring reaction progress and identifying impurities [23] [20]. The natural abundance of ³¹P (100%) provides high sensitivity, and the large chemical shift range enables clear distinction between different phosphorus-containing species [23].
Infrared Spectroscopy
Infrared spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups in diethyl 1-phenylethylphosphonate [24] [25]. The phosphonate P=O stretch typically appears as a strong absorption in the region 1240-1260 cm⁻¹, which is diagnostic for phosphonate compounds [26] [27].
The P-O-C stretching vibrations of the ethyl ester groups contribute absorptions in the range 1050-1100 cm⁻¹ [24] [26]. These bands often appear as complex multiplets due to coupling between different vibrational modes and the asymmetric environment around the phosphorus center [27].
The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches contribute absorptions below 3000 cm⁻¹ [28]. The carbonyl region is typically free of major absorptions, confirming the absence of oxidation products or hydrolysis impurities [25].
The infrared spectrum also provides information about molecular conformation and intermolecular interactions [28]. The P-C stretching vibrations appear in the region 700-800 cm⁻¹ and can provide information about the carbon-phosphorus bond strength and electronic environment [29].
Mass Spectrometry
Mass spectrometric analysis of diethyl 1-phenylethylphosphonate provides molecular weight confirmation and fragmentation pattern information [30] [31]. The molecular ion peak at m/z 242 corresponds to the expected molecular weight of 242.25 g/mol [32].
Characteristic fragmentation patterns include loss of ethyl groups (m/z 213), loss of ethoxy groups (m/z 197), and formation of phosphonate-containing fragments [31]. The base peak often corresponds to the loss of one or both ethyl ester groups, reflecting the relative weakness of the P-O-C bonds compared to the P-C bond [30].
Electrospray ionization mass spectrometry provides soft ionization conditions that preserve the molecular ion, while electron impact ionization generates extensive fragmentation that aids in structural elucidation [30]. The phosphorus isotope pattern (single isotope) simplifies interpretation compared to compounds containing elements with multiple isotopes [31].
High-resolution mass spectrometry enables accurate mass determination and molecular formula confirmation [30]. The ability to distinguish between isobaric species makes this technique particularly valuable for purity assessment and impurity identification in phosphonate compounds [31].
Table 1: Physical Properties of Diethyl 1-phenylethylphosphonate | ||
---|---|---|
Property | Value | Reference |
Molecular Formula | C₁₂H₁₉O₃P | [32] |
Molecular Weight (g/mol) | 242.25 | [32] |
CAS Registry Number | 33973-48-7 | [32] |
Boiling Point | 130°C at 0.6 mmHg | [11] [12] |
Density (g/mL at 25°C) | 1.082 | [11] [12] |
Refractive Index (n₂₀/D) | 1.496 | [11] [12] |
Flash Point | >230°F | [12] |
Appearance | Colorless liquid | Commercial |
Table 2: Synthetic Methods for Diethyl 1-phenylethylphosphonate | ||||
---|---|---|---|---|
Method | Substrate | Reaction Conditions | Yield Range (%) | Reference |
Michaelis-Arbuzov Reaction | Triethyl phosphite + alkyl halide | 150-200°C, thermal | 70-90 | [1] [2] |
Nickel-Catalyzed Cross-Coupling | Aryl tosylates + dialkyl phosphites | 110°C, Ni(cod)₂ catalyst, DIPEA | 85-95 | [7] |
Radical Phosphonylation | Alkyl halides + o-phenylene phosphite | Room temperature, photoredox catalysis | 60-85 | [5] |
Direct Alkylation | Diethyl phosphonate anion + alkyl halide | Strong base, ambient temperature | 65-80 | [6] |
Table 3: Nuclear Magnetic Resonance Spectral Data for Diethyl 1-phenylethylphosphonate | |||
---|---|---|---|
Nucleus | Chemical Shift (ppm) | Multiplicity/Coupling | Reference |
³¹P NMR | 24-26 | Singlet | [19] [22] |
¹H NMR (Aromatic) | 7.2-7.5 | Multiplet | [19] |
¹H NMR (CH) | 3.5-4.0 | Doublet of quartets, ²J(P-H) = 10-12 Hz | [19] |
¹H NMR (CH₃) | 1.4-1.6 | Doublet, ³J(P-H) = 15-18 Hz | [19] |
¹H NMR (OCH₂) | 4.0-4.2 | Multiplet | [19] |
¹H NMR (OCH₂CH₃) | 1.2-1.3 | Triplet, ³J(H-H) = 7 Hz | [19] |
¹³C NMR (Aromatic) | 125-140 | Various | [20] [21] |
¹³C NMR (CH) | 45-50 | Doublet, ¹J(P-C) = 140-150 Hz | [20] |
¹³C NMR (CH₃) | 18-22 | Doublet, ²J(P-C) = 5-8 Hz | [20] |
¹³C NMR (OCH₂) | 62-65 | Doublet, ²J(P-C) = 6-8 Hz | [20] |
¹³C NMR (OCH₂CH₃) | 15-17 | Singlet | [20] |
Table 4: Purification Methods for Phosphonate Compounds | ||||
---|---|---|---|---|
Method | Conditions | Purity Achieved (%) | Typical Recovery (%) | Reference |
Distillation | Reduced pressure, 0.6 mmHg | 95-98 | 80-85 | [13] [14] |
Column Chromatography | Silica gel, hexane/ethyl acetate | 98-99 | 75-85 | [15] [14] |
Crystallization | Pentane/acetone mixture | 90-95 | 70-80 | [16] |
Liquid-Liquid Extraction | Organic/aqueous phases | 85-90 | 85-90 | [17] |
Preparative HPLC | Reversed-phase C18 | >99 | 60-70 | [33] |